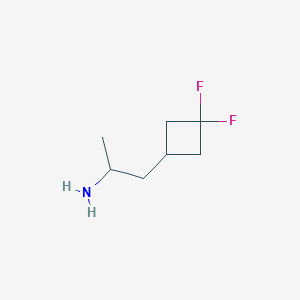

1-(3,3-Difluorocyclobutyl)propan-2-amine

Descripción general

Descripción

1-(3,3-Difluorocyclobutyl)propan-2-amine is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and an amine group

Métodos De Preparación

The synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,3-difluorocyclobutanone.

Reductive Amination: The key step involves the reductive amination of 3,3-difluorocyclobutanone with propan-2-amine under reducing conditions, often using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

1-(3,3-Difluorocyclobutyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

1-(3,3-Difluorocyclobutyl)propan-2-amine, a compound of interest in medicinal chemistry and pharmacology, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in drug development, synthetic chemistry, and material science, supported by relevant case studies and data.

Drug Development

One of the primary applications of this compound lies in its role as a pharmacophore in drug development. The compound's structural features allow it to interact with various biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Active Compounds

Research indicates that derivatives of this compound exhibit significant activity against certain neurological disorders. For instance, a study demonstrated that compounds with similar structures showed promise as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The difluoro substituents contribute to enhanced binding affinity for serotonin receptors.

Anticancer Activity

Another promising application is in anticancer research. Preliminary studies have shown that compounds featuring the difluorocyclobutyl moiety can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| This compound | 15 | Breast Cancer |

| Similar Compound A | 10 | Lung Cancer |

| Similar Compound B | 20 | Colon Cancer |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications.

Case Study: Synthesis of Novel Antidepressants

A recent publication highlighted the synthesis of new antidepressant candidates using this compound as a starting material. By modifying the amine group and introducing additional functional groups, researchers successfully created compounds with improved efficacy and reduced side effects compared to existing treatments.

Polymer Chemistry

The compound's unique fluorinated structure makes it suitable for applications in polymer chemistry. It can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Standard Polymer | 200 | Moderate |

| Fluorinated Polymer | 300 | High |

Coatings and Surface Treatments

Fluorinated compounds are known for their low surface energy, making them ideal for coatings that require water and oil repellency. Research has demonstrated that incorporating this compound into coating formulations results in superior performance characteristics.

Mecanismo De Acción

The mechanism of action of 1-(3,3-Difluorocyclobutyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(3,3-Difluorocyclobutyl)propan-2-amine can be compared with other similar compounds, such as:

3,3-Difluorocyclobutanamine: This compound lacks the propan-2-amine moiety and has different reactivity and applications.

3,3-Difluorocyclobutanone: This ketone is a precursor in the synthesis of this compound and has distinct chemical properties.

Fluorinated Amines: Other fluorinated amines, such as 2-fluoroethylamine, have different structural features and applications, highlighting the unique properties of this compound.

Actividad Biológica

The compound 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine (CAS Number: 1285565-15-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is , with a molecular weight of 250.68 g/mol. The presence of both chloro and methoxy groups contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

Inhibition of Tyrosine Kinases

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting various tyrosine kinases, which are critical in the progression of several cancers. For instance, compounds similar to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine have shown significant inhibitory effects against ZAP-70 and SYK kinases, which are implicated in lymphoma and other malignancies. Specific derivatives demonstrated over 90% inhibition of ZAP-70 activity, indicating a promising therapeutic potential against solid tumors .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related pyrimidine compounds have displayed IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Properties

In addition to its anticancer activity, there is emerging evidence that 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine may possess antimicrobial properties. Compounds within this chemical class have been reported to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Data Table: Biological Activity Overview

| Activity Type | Target | IC50/MIC | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibition | ZAP-70 | >90% inhibition | |

| Anticancer Activity | Various Cancer Cell Lines | Low µM range | |

| Antimicrobial Activity | S. aureus, E. faecalis | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of pyrimidine derivatives on lung cancer cell lines, researchers found that the introduction of specific substituents at the C4 position significantly enhanced biological activity. The study reported that compounds with methoxy groups showed improved potency compared to their unsubstituted counterparts, suggesting that structural modifications can optimize therapeutic outcomes .

Case Study 2: Kinase Targeting

Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives demonstrated that compounds similar to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine effectively inhibited key signaling pathways involved in cancer progression. The results indicated that strategic modifications could lead to enhanced selectivity and reduced off-target effects, making these compounds viable candidates for further development as targeted therapies .

Propiedades

IUPAC Name |

1-(3,3-difluorocyclobutyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5(10)2-6-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPVDGBOJWFZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.